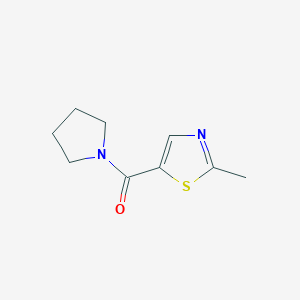

2-Methyl-5-(pyrrolidinocarbonyl)thiazole

Description

Properties

Molecular Formula |

C9H12N2OS |

|---|---|

Molecular Weight |

196.27 g/mol |

IUPAC Name |

(2-methyl-1,3-thiazol-5-yl)-pyrrolidin-1-ylmethanone |

InChI |

InChI=1S/C9H12N2OS/c1-7-10-6-8(13-7)9(12)11-4-2-3-5-11/h6H,2-5H2,1H3 |

InChI Key |

PJNDRRVINMVXIT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(S1)C(=O)N2CCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Pharmacological Comparisons

Below is a comparative analysis of 2-methyl-5-(pyrrolidinocarbonyl)thiazole with key analogs:

Key Observations

Core Heterocycle Influence :

- Thiazole derivatives (e.g., meloxicam, Compound 2) demonstrate broader target versatility (anti-inflammatory, antimicrobial) compared to pyrazole-based celecoxib, which is COX-2-specific. The sulfur atom in thiazole enhances microbial membrane penetration and metal ion coordination, critical for antimicrobial activity .

- Bisthiazoles exhibit dual COX-2 and antimicrobial activity due to extended conjugation and increased electron density .

Substituent Effects: Pyrrolidinocarbonyl Group: Unlike diaryl substituents in celecoxib or bisthiazoles, the pyrrolidinocarbonyl group in this compound may favor biofilm disruption (as seen in Compound 2’s pyrrolidine-like groups) over COX-2 inhibition. This aligns with studies showing pyrrolidine derivatives resensitizing VRSA to vancomycin . Methyl Group: The C2 methyl group likely enhances metabolic stability, similar to meloxicam’s methyl substituent, which reduces oxidative degradation .

Bioactivity Gaps: While bisthiazoles and Compound 2 show quantifiable MIC and IC₅₀ values, this compound lacks explicit data.

Research Findings and Mechanistic Insights

- Anti-inflammatory Potential: Thiazoles with bulky C5 substituents (e.g., sulfonamide in meloxicam) exhibit COX-2 selectivity by sterically hindering COX-1 binding.

- Antimicrobial Superiority: Thiazole derivatives outperform vancomycin in biofilm reduction (e.g., Compound 2 reduces S. epidermidis biofilm by 60% vs. 20% for vancomycin) . The methyl and pyrrolidinocarbonyl groups in the target compound could enhance penetration into hydrophobic biofilm matrices.

- Synergistic Effects : Pyrrolidine-containing thiazoles (like the target compound) may disrupt bacterial efflux pumps or cell wall synthesis pathways, as seen in VRSA resensitization studies .

Preparation Methods

Hantzsch Thiazole Synthesis: Formation of the Thiazole Core

The foundational step involves constructing the 2-methylthiazole-5-carboxylate ester via the Hantzsch reaction. This method employs thioacetamide and ethyl α-chloro-α-formylacetate under reflux conditions. The mechanism proceeds through nucleophilic attack by the thioamide’s sulfur on the α-halo carbonyl compound, followed by cyclization and elimination of hydrogen chloride.

Reaction Conditions

-

Reactants : Thioacetamide (1 equiv), ethyl α-chloro-α-formylacetate (1 equiv)

-

Solvent : Ethanol or methanol

-

Temperature : Reflux (70–80°C)

This step yields ethyl 2-methyl-5-thiazolecarboxylate, a critical intermediate.

Aminolysis of the Ester: Formation of the Pyrrolidine Carboxamide

The ester intermediate undergoes aminolysis with pyrrolidine to replace the ethoxy group with a pyrrolidine moiety. This step is conducted under inert atmosphere (nitrogen) at elevated temperatures.

Experimental Protocol

-

Reactants : Ethyl 2-methyl-5-thiazolecarboxylate (1 equiv), pyrrolidine (excess as solvent)

-

Conditions : 120°C, 36 hours, nitrogen atmosphere

-

Workup : Cooling, filtration, and recrystallization from ethanol/water

The reaction proceeds via nucleophilic acyl substitution, where pyrrolidine attacks the electrophilic carbonyl carbon, displacing ethoxide. Excess amine ensures complete conversion.

Alternative Synthetic Pathways

Carbonyl Chloride Intermediate Route

An alternative method involves converting 2-methyl-5-thiazolecarboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) in pyridine. Subsequent reaction with pyrrolidine yields the target compound.

Procedure

-

Acyl Chloride Formation :

-

2-Methyl-5-thiazolecarboxylic acid + SOCl₂ → 2-methyl-5-thiazolecarbonyl chloride

-

Conditions : Reflux, pyridine catalyst

-

-

Amidation :

Reductive Amination of Thiazolecarboxaldehyde

A less common approach involves reductive amination of 2-methyl-5-thiazolecarboxaldehyde with pyrrolidine using sodium cyanoborohydride (NaBH₃CN).

Conditions

-

pH : 4–5 (buffered solution)

-

Temperature : 25–50°C

Comparative Analysis of Methods

| Method | Key Reactants | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Hantzsch + Aminolysis | Thioacetamide, ethyl α-chloro-α-formylacetate, pyrrolidine | Reflux, 120°C, N₂ | 78.6% | High yield, scalable | Long reaction time (36 hours) |

| Carbonyl Chloride | 2-Methyl-5-thiazolecarboxylic acid, SOCl₂, pyrrolidine | Reflux, pyridine | ~70% | Avoids ester intermediate | Handling corrosive SOCl₂ |

| Reductive Amination | 2-Methyl-5-thiazolecarboxaldehyde, pyrrolidine, NaBH₃CN | pH 4–5, 50°C | ~50% | Single-step | Low yield, purification challenges |

Optimization and Industrial Considerations

-

Catalyst Use : Triethylamine (TEA) in dioxane improves reaction rates for analogous thiazole syntheses.

-

Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in aminolysis but may complicate purification.

-

Safety : Lithium aluminium hydride (LiAlH₄), though effective for reductions, poses flammability risks and is avoided in the carboxamide synthesis.

Characterization and Quality Control

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 2-Methyl-5-(pyrrolidinocarbonyl)thiazole, and how can reaction parameters be systematically optimized?

- Methodological Answer : Synthesis typically involves multi-step routes, such as cyclization of thiazole precursors followed by acylation with pyrrolidinocarbonyl groups. Key steps include solvent selection (e.g., ethanol-water mixtures for improved solubility), catalyst use (e.g., NaOH for deprotonation), and temperature control . For optimization, apply Design of Experiments (DoE) to evaluate variables like solvent ratios, reaction time, and catalyst loading. Statistical analysis of yield and purity data can identify optimal conditions .

Q. Example Reaction Parameters (from analogous thiazole syntheses) :

| Step | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Cyclization | Ethanol/Water | NaOH | 80 | 65–75 |

| Acylation | Dichloromethane | DMAP | 25 | 70–85 |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be validated?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm substituent positions and stereochemistry, IR to verify carbonyl (C=O) and thiazole ring vibrations, and mass spectrometry for molecular weight validation. Cross-reference spectral data with databases like NIST Chemistry WebBook for structural alignment . For purity, combine HPLC with UV detection and gas chromatography (GC) to quantify impurities .

Q. How can researchers ensure the reproducibility of synthetic protocols for this compound across different laboratories?

- Methodological Answer : Standardize protocols by:

- Documenting exact solvent grades (e.g., anhydrous vs. technical grade).

- Providing detailed purification steps (e.g., column chromatography conditions).

- Sharing raw spectral data for cross-validation.

Address variability by replicating reactions under controlled humidity/temperature and using internal standards .

Advanced Research Questions

Q. What computational or experimental strategies can elucidate the electronic effects of the pyrrolidinocarbonyl group on the thiazole ring’s reactivity?

- Methodological Answer :

- Computational : Perform DFT calculations to map electron density distribution and frontier molecular orbitals (HOMO/LUMO) of the thiazole ring. Compare with analogs lacking the pyrrolidinocarbonyl group .

- Experimental : Synthesize derivatives with varying substituents (e.g., methyl vs. phenyl groups) and compare reaction kinetics in nucleophilic/aromatic substitution reactions .

Q. How should contradictory biological activity data for this compound be analyzed, particularly in pharmacological studies?

- Methodological Answer :

- Controlled Replication : Repeat assays under identical conditions (e.g., cell line, incubation time).

- Meta-Analysis : Use statistical tools to aggregate data from multiple studies, accounting for variables like solvent (DMSO vs. saline) or assay type (in vitro vs. in vivo).

- Mechanistic Studies : Probe off-target effects via kinase profiling or metabolic stability assays to identify confounding factors .

Q. What advanced methodologies are suitable for studying the metabolic stability of this compound in drug development?

- Methodological Answer :

- In Vitro Models : Use liver microsomes or hepatocyte incubations to assess Phase I/II metabolism. Monitor degradation via LC-MS/MS .

- Isotope Labeling : Introduce ¹³C/²H labels at metabolically vulnerable sites (e.g., thiazole ring) to track metabolic pathways.

- Computational ADME Prediction : Apply tools like SwissADME to predict cytochrome P450 interactions and prioritize experimental testing .

Key Considerations for Data Interpretation

- Structural Confirmation : Always correlate synthetic yields with spectroscopic validation to rule out byproducts .

- Statistical Rigor : Use ANOVA or response surface methodology (RSM) in optimization studies to distinguish significant variables from noise .

- Biological Replication : Report biological activity data with ≥3 independent replicates and include positive/negative controls to contextualize results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.